Methyl 4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]benzoate
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Overview
Description
Methyl 4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]benzoate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]benzoate typically involves a multi-step process. One common method includes the reaction of 4-methoxyphenylpiperazine with methyl 4-formylbenzoate under specific conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The reactions mentioned above typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may require the presence of a catalyst or a specific temperature to achieve the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may lead to the formation of a carboxylic acid derivative, while reduction of the ester group may yield an alcohol derivative. Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile used .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has shown potential as a ligand for various biological targets, including receptors and enzymes.
Medicine: It is being investigated for its potential therapeutic effects, including its use as an anti-inflammatory, antimicrobial, and anticancer agent.
Mechanism of Action
The mechanism of action of Methyl 4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]benzoate involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may act as an agonist or antagonist at specific receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Methyl 4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]benzoate can be compared with other similar compounds, such as:
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also contain the piperazine moiety and have shown similar biological activities, including receptor binding and enzyme inhibition.
Pyridazinones containing the (4-methoxyphenyl)piperazine moiety: These compounds have been studied for their potential as acetylcholinesterase inhibitors and have shown promising results in the treatment of neurodegenerative diseases.
The uniqueness of this compound lies in its specific chemical structure, which allows for unique interactions with biological targets and potential therapeutic applications .
Properties
IUPAC Name |
methyl 4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-24-19-9-7-18(8-10-19)22-13-11-21(12-14-22)15-16-3-5-17(6-4-16)20(23)25-2/h3-10H,11-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVAFQLWUCVHJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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